1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxypropylamino group, and a dimethylpurine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3-hydroxypropylamine, and 3,7-dimethylxanthine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, with the use of catalysts or bases like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other substituents, such as alkyl or aryl groups, using reagents like sodium alkoxides or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the purine core.
Scientific Research Applications
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs have shown efficacy.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in purine metabolism or other cellular pathways, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or other critical cellular functions, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds:
Similar Compounds: Other purine derivatives such as caffeine, theobromine, and theophylline share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-13-14(20-16(21)19-8-3-9-24)22(2)17(26)23(15(13)25)10-11-4-6-12(18)7-5-11/h4-7,24H,3,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOVBJKNVZLPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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